molecular formula C11H7BrN2O2 B13924469 3-(4-Bromo-2-nitrophenyl)pyridine

3-(4-Bromo-2-nitrophenyl)pyridine

Cat. No.: B13924469
M. Wt: 279.09 g/mol
InChI Key: TYCHQWXOAQLGSF-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-nitrophenyl)pyridine is an organic compound that belongs to the class of nitroaromatic compounds It features a pyridine ring substituted with a bromo and a nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2-nitrophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromo-2-nitrophenyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.

Major Products Formed:

    Substitution: Products vary depending on the nucleophile used.

    Reduction: The major product is 3-(4-Amino-2-nitrophenyl)pyridine.

    Oxidation: Products depend on the specific oxidizing conditions applied.

Scientific Research Applications

3-(4-Bromo-2-nitrophenyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-nitrophenyl)pyridine involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 3-(4-Bromo-2-nitrophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. Its combination of a bromo and nitro group on the phenyl ring makes it particularly useful in synthetic chemistry and as a building block for more complex molecules.

Properties

Molecular Formula

C11H7BrN2O2

Molecular Weight

279.09 g/mol

IUPAC Name

3-(4-bromo-2-nitrophenyl)pyridine

InChI

InChI=1S/C11H7BrN2O2/c12-9-3-4-10(11(6-9)14(15)16)8-2-1-5-13-7-8/h1-7H

InChI Key

TYCHQWXOAQLGSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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